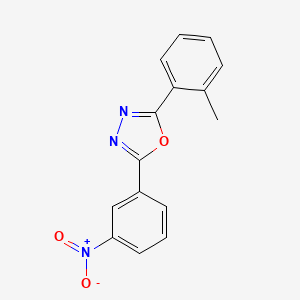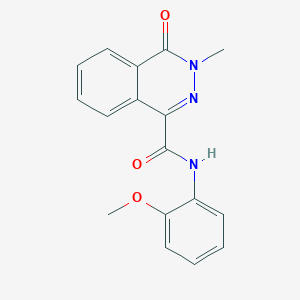![molecular formula C10H10N4O3 B5710339 [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as MTTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTTA is a tetrazole derivative that has been synthesized through several methods, and its mechanism of action is still being studied. In
作用機序
The mechanism of action of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is still being studied, but it is believed to act through several pathways. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been found to have antibacterial activity by disrupting the bacterial cell membrane. In addition, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can inhibit the proliferation of cancer cells, including breast, lung, and liver cancer cells. [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has also been found to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis and high purity. However, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has several limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, and appropriate safety measures should be taken.
将来の方向性
For the study of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid include further exploration of its potential applications in medicine, materials science, and catalysis.
合成法
Several methods have been reported for the synthesis of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, including the reaction of 2-methoxybenzylamine with ethyl 2-azidoacetate, followed by reduction with sodium borohydride, and the reaction of 2-methoxybenzylamine with ethyl 2-chloroacetate, followed by treatment with sodium azide. The yield and purity of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid can be improved by recrystallization from ethanol.
科学的研究の応用
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been investigated for its anticancer, antibacterial, and anti-inflammatory properties. In materials science, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been employed as a ligand for the synthesis of chiral catalysts.
特性
IUPAC Name |
2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-5-3-2-4-7(8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNFWFHDSDRTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)